2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one 2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Brand Name: Vulcanchem
CAS No.: 896347-80-1
VCID: VC4271288
InChI: InChI=1S/C15H11Cl2N3OS/c1-9-3-2-6-20-13(9)18-14(19-15(20)21)22-8-10-4-5-11(16)12(17)7-10/h2-7H,8H2,1H3
SMILES: CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C15H11Cl2N3OS
Molecular Weight: 352.23

2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

CAS No.: 896347-80-1

Cat. No.: VC4271288

Molecular Formula: C15H11Cl2N3OS

Molecular Weight: 352.23

* For research use only. Not for human or veterinary use.

2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 896347-80-1

Specification

CAS No. 896347-80-1
Molecular Formula C15H11Cl2N3OS
Molecular Weight 352.23
IUPAC Name 2-[(3,4-dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Standard InChI InChI=1S/C15H11Cl2N3OS/c1-9-3-2-6-20-13(9)18-14(19-15(20)21)22-8-10-4-5-11(16)12(17)7-10/h2-7H,8H2,1H3
Standard InChI Key CQVDNPDNWYXJPB-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

The compound belongs to the pyrido[1,2-a] triazin-4-one family, a fused bicyclic system comprising a pyridine ring annulated with a 1,3,5-triazin-4-one moiety. The methyl group at position 9 introduces steric and electronic effects that influence ring planarity and intermolecular interactions. The 3,4-dichlorobenzylthio group at position 2 contributes to lipophilicity, enhancing membrane permeability in biological systems .

Key structural features include:

  • Triazinone core: A six-membered ring with two nitrogen atoms at positions 1 and 3, and a ketone at position 4.

  • Thioether linkage: The sulfur atom bridges the triazinone core and the 3,4-dichlorobenzyl group, conferring stability against hydrolytic cleavage.

  • Chlorinated aryl group: The 3,4-dichloro substitution pattern on the benzyl moiety is associated with enhanced electrophilicity and receptor-binding affinity in antimicrobial and anticancer agents .

Synthetic Methodologies

General Synthesis of Pyrido[1,2-a][1, triazin-4-one Derivatives

While no explicit protocol for this compound is documented, analogous syntheses involve cyclocondensation reactions. A representative pathway includes:

  • Formation of the pyridine precursor: Reacting 2-aminopyridine derivatives with carbonyl sources (e.g., diethyl oxalate) to generate intermediates like ethyl 2,4-dioxobutanoate .

  • Cyclization: Treating the intermediate with hydrazine derivatives under acidic conditions to form the triazinone core.

  • Functionalization: Introducing the 3,4-dichlorobenzylthio group via nucleophilic substitution or thiol-ene coupling .

Table 1: Hypothetical Reaction Conditions for Key Steps

StepReagents/ConditionsPurpose
12-Aminopyridine, diethyl oxalate, NaOEtForm dicarbonyl intermediate
2Phenylhydrazine, acetic acid, refluxCyclize to triazinone core
33,4-Dichlorobenzyl mercaptan, K2CO3, DMFIntroduce thioether substituent

Physicochemical Properties

Solubility and Stability

The compound’s low aqueous solubility (predicted logP ≈ 3.8) stems from its aromatic and chlorinated substituents. Stability studies on related triazinones suggest resistance to oxidation but susceptibility to strong acids or bases due to the thioether linkage .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) ≈ 1675 cm⁻¹ (triazinone ketone) and ν(C-S) ≈ 1150 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Methyl protons (NCH₃) resonate at δ ≈ 3.4 ppm; aromatic protons from the dichlorobenzyl group appear as multiplets at δ 6.5–7.9 ppm .

    • ¹³C NMR: The C=O carbon resonates at δ ≈ 162 ppm, while the C=S group (if tautomerized) appears near δ 180 ppm .

Biological Activity and Applications

Anticancer Activity

Analogous compounds with triazole-thiadiazole moieties show cytotoxicity against HT-29 and H460 cancer cells (IC₅₀: 51–130 nM) . The methyl group at position 9 could modulate kinase inhibition, similar to sorafenib derivatives .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • In Silico Studies: Perform molecular docking to identify potential targets (e.g., tyrosine kinases, bacterial topoisomerases).

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in murine models.

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